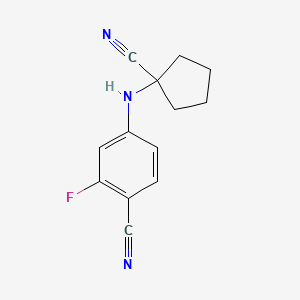
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene is an organic compound with the molecular formula C10H12Br2O. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are replaced by bromine atoms, the hydrogen atom at position 5 is replaced by an isopropoxy group, and the hydrogen atom at position 2 is replaced by a methyl group
準備方法
Synthetic Routes and Reaction Conditions
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene can be synthesized through a multi-step process involving the bromination of 2-methyl-5-isopropoxy-benzene. The bromination reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 1,3-dibromo-5-isopropoxy-2-methyl-benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the bromine atoms.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
科学的研究の応用
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,3-dibromo-5-isopropoxy-2-methyl-benzene involves its interaction with specific molecular targets. The bromine atoms and isopropoxy group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The isopropoxy group can undergo oxidation, leading to the formation of reactive intermediates that further participate in various chemical reactions .
類似化合物との比較
Similar Compounds
1,3-Dibromo-5-methylbenzene: Similar structure but lacks the isopropoxy group.
1,3-Dibromo-2-methyl-5-(1-methylethoxy)-benzene: Similar structure with slight variations in the substituents.
Uniqueness
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene is unique due to the presence of both bromine atoms and the isopropoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C10H12Br2O |
|---|---|
分子量 |
308.01 g/mol |
IUPAC名 |
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12Br2O/c1-6(2)13-8-4-9(11)7(3)10(12)5-8/h4-6H,1-3H3 |
InChIキー |
RQHQWYKZQDDVJM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1Br)OC(C)C)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Amino-5-(trifluoromethoxy)phenylthio]-acetonitrile](/img/structure/B8550194.png)


![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)phenol](/img/structure/B8550217.png)



![3-Tert-butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B8550256.png)


![tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B8550292.png)


